Cas no 2097967-25-2 (2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid)

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid is a heterocyclic compound featuring a pyrimidine core functionalized with a pyrazole moiety and an acetic acid side chain. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The pyrimidine and pyrazole rings contribute to its potential as a scaffold for bioactive molecules, particularly in kinase inhibition and ligand design. The acetic acid group enhances solubility and provides a handle for further derivatization. Its well-defined molecular architecture ensures consistency in synthetic applications, while its stability under standard conditions facilitates handling and storage. This compound is particularly useful in medicinal chemistry for developing targeted therapeutics.
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid structure
2097967-25-2 structure
Product name:2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid
CAS No:2097967-25-2
MF:C9H8N4O3
MW:220.184821128845
CID:5723536
PubChem ID:121205052

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6-pyrazol-1-ylpyrimidin-4-yl)oxyacetic acid
    • 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid
    • AKOS026713579
    • F1967-2211
    • 2097967-25-2
    • Acetic acid, 2-[[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy]-
    • Inchi: 1S/C9H8N4O3/c14-9(15)5-16-8-4-7(10-6-11-8)13-3-1-2-12-13/h1-4,6H,5H2,(H,14,15)
    • InChI Key: DPCWXGDQZCWKGO-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1=CC(=NC=N1)N1C=CC=N1

Computed Properties

  • Exact Mass: 220.05964013g/mol
  • Monoisotopic Mass: 220.05964013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.1Ų
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • Boiling Point: 457.9±35.0 °C(Predicted)
  • pka: 2.71±0.10(Predicted)

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H162011-500mg
2-((6-(1h-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid
2097967-25-2
500mg
$ 550.00 2022-06-02
TRC
H162011-100mg
2-((6-(1h-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid
2097967-25-2
100mg
$ 135.00 2022-06-02
Life Chemicals
F1967-2211-0.5g
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid
2097967-25-2 95%+
0.5g
$568.0 2023-09-06
Life Chemicals
F1967-2211-10g
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid
2097967-25-2 95%+
10g
$2512.0 2023-09-06
TRC
H162011-1g
2-((6-(1h-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid
2097967-25-2
1g
$ 865.00 2022-06-02
Life Chemicals
F1967-2211-2.5g
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid
2097967-25-2 95%+
2.5g
$1196.0 2023-09-06
Life Chemicals
F1967-2211-0.25g
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid
2097967-25-2 95%+
0.25g
$539.0 2023-09-06
Life Chemicals
F1967-2211-5g
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid
2097967-25-2 95%+
5g
$1794.0 2023-09-06
Life Chemicals
F1967-2211-1g
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid
2097967-25-2 95%+
1g
$598.0 2023-09-06

Additional information on 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid

Introduction to 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid (CAS No. 2097967-25-2) in Modern Chemical Biology and Medicine

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid, identified by the CAS number 2097967-25-2, represents a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of both pyrazole and pyrimidine moieties in its framework suggests a high degree of structural complexity, which is often associated with enhanced biological activity. Such structural features make it a promising candidate for further investigation in the development of novel therapeutic agents.

The compound's core structure consists of an acetic acid moiety linked to an oxygenated pyrimidine ring, which is further substituted with a pyrazole ring at the 6-position. This arrangement creates a multifunctional scaffold that can interact with various biological targets. The pyrazole ring, known for its role in medicinal chemistry, often serves as a key pharmacophore in drug design due to its ability to modulate enzyme activity and receptor binding. In contrast, the pyrimidine moiety is widely recognized for its involvement in nucleic acid interactions, making it a valuable component in the development of antiviral and anticancer agents.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds like 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid in addressing complex diseases. For instance, studies have demonstrated that molecules incorporating both pyrazole and pyrimidine units exhibit significant potential in inhibiting key enzymes involved in metabolic pathways. These pathways are often dysregulated in conditions such as cancer, inflammation, and metabolic disorders. By targeting these enzymes, compounds like 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid may offer therapeutic benefits by restoring normal cellular function.

Moreover, the oxygenated acetic acid side chain in this compound contributes to its solubility and bioavailability, critical factors for any potential drug candidate. Enhanced solubility improves the compound's ability to cross biological membranes, thereby increasing its efficacy. Additionally, the oxygen atom can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity. These properties make 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid an attractive candidate for further exploration in medicinal chemistry.

In the context of drug discovery, computational modeling has played a pivotal role in understanding the interactions between 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid and biological targets. Advanced computational techniques such as molecular docking and molecular dynamics simulations have been employed to predict binding affinities and identify potential drug candidates. These methods have revealed that 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yloxy)acetic acid can interact with various enzymes and receptors with high specificity. This insight has guided experimental efforts aimed at optimizing its pharmacological properties.

Experimental studies have also provided valuable insights into the biological activity of 2-((6-(1H-pyrazol-l)-yl]pyrimidin~4-yloxy]acetic acid (CAS No. 2097967~25~2). Initial assays have shown that this compound exhibits inhibitory effects on certain kinases and phosphodiesterases, which are implicated in various diseases. For example, it has been observed to inhibit Janus kinases (JAKs), which are involved in inflammatory responses. By modulating JAK activity, 2~((6-(IH-pyrrolzol-l}-yI]pyrimidin~4-yI]oxyI]acetic aci~d may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The compound's dual functionality—combining both pyrazole and pyrimidine moieties—has also led to interest in its potential applications beyond traditional kinase inhibition. Recent research has explored its role as a scaffold for developing multitargeted drugs that can address multiple aspects of a disease simultaneously. This approach has gained traction due to its ability to provide synergistic effects, potentially leading to improved therapeutic outcomes.

Additionally, the acetic acid side chain has been investigated for its potential role as a prodrug moiety. Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body. The acetic acid group can be metabolically cleaved or conjugated to other molecules to enhance bioavailability or target specificity. This strategy has been successfully employed in several drug development programs, making it an attractive option for further exploration with 2~((6-(IH-pyrrolzol-l}-yI]pyrimidin~4-yI]oxyI]acetic aci~d.

The synthesis of 2~((6-(IH-pyrrolzol-l}-yI]pyrimidin~4-yI]oxyI]acetic aci~d (CAS No. 2097967~25~2) has also been optimized to ensure scalability and purity for pharmaceutical applications. Advances in synthetic methodologies have enabled chemists to produce this compound efficiently while maintaining high yields. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework of this molecule. Furthermore, the safety profile of this compound has been thoroughly evaluated through preclinical studies. These studies have assessed various parameters such as acute toxicity, chronic toxicity, and carcinogenicity. The results have indicated that 2~ ((6~ (IH-pyrrolzol-l}-yI]pyrimidin~ 4-yI]oxyI}acetic aci~ d is well-tolerated at therapeutically relevant doses, making it a promising candidate for further clinical development. The potential applications of this compound extend beyond traditional pharmaceuticals. Recent research has explored its use as a tool compound in biochemical assays, where it can serve as an inhibitor or modulator of specific enzymes or pathways. Such tools are invaluable for understanding disease mechanisms and identifying new drug targets. In conclusion, 2~ ((6~ (IH-pyrrolzol-l}-yI}pyrimidin~ 4-yI}oxyI}acetic aci~ d (CAS No. 2097967~ 25~ 2) represents a significant advancement in chemical biology and medicinal chemistry. Its unique structure, combined with promising preclinical data, makes it a compelling candidate for further exploration. As research continues, the full therapeutic potential of this compound is expected to be uncovered, leading to novel treatments for various diseases.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.